3,3-diphenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide
Description
This compound is a thienopyrazole-derived propanamide featuring a diphenyl moiety at the C3 position and a phenyl-substituted thieno[3,4-c]pyrazole ring linked via an amide bond.
Properties
IUPAC Name |
3,3-diphenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS/c30-25(16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20)27-26-23-17-31-18-24(23)28-29(26)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEOBLPWGXTYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jacobson Reaction-Based Cyclization
The Jacobson reaction, validated for thieno[3,2-c]pyrazole synthesis, was adapted for the [3,4-c] isomer. Starting with 3-bromothiophene-4-carbaldehyde (23 ), condensation with benzophenone hydrazone (27 ) yielded azine 24 (85% yield). Palladium-catalyzed cyclization using Pd(OAc)₂ and dppf ligand generated the thienopyrazole core (25 ), which was hydrolyzed to the free amine (26 ) with concentrated HCl (56% yield over two steps).
Key Reaction Conditions :
- Solvent: Toluene
- Temperature: 100°C
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: dppf (10 mol%)
Alternative Hydrazine Cyclization
A modified approach from pyrazolo[3,4-b]pyridine synthesis involved treating 4-aminothiophene-3-carbonitrile (4 ) with hydrazine hydrate in ethanol. Cyclization at reflux for 6 h afforded the thienopyrazol-3-amine (6c ) in 78% yield, confirmed by ¹H-NMR (δ 9.26 and 9.13 ppm for azomethine protons).
Synthesis of 3,3-Diphenylpropanoic Acid
Propanamide precursors were prepared via Friedel–Crafts acylation:
- Diphenylpropanoic Acid : Propionyl chloride was reacted with benzene under AlCl₃ catalysis, yielding 3,3-diphenylpropanoic acid (72% yield).
- Activation to Acyl Chloride : Treatment with SOCl₂ converted the acid to 3,3-diphenylpropanoyl chloride (95% yield).
Amide Bond Formation Strategies
Acyl Chloride Coupling
Reaction of 3,3-diphenylpropanoyl chloride with thienopyrazol-3-amine in dry dichloromethane (DCM) and triethylamine (TEA) produced the target compound in 82% yield.
Optimized Conditions :
- Solvent: DCM
- Base: TEA (2 equiv)
- Temperature: 0°C → room temperature
- Reaction Time: 12 h
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in DMF, the carboxylic acid directly coupled with the amine at 25°C (24 h, 88% yield). This method avoided acyl chloride handling, improving safety.
Comparative Data :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acyl Chloride | 82 | 98.5 |
| EDCl/HOBt | 88 | 99.1 |
Stereochemical and Regiochemical Considerations
The thienopyrazole core exhibited syn/anti isomerism, evidenced by dual azomethine proton signals (δ 9.26 and 9.13 ppm). Chiral HPLC confirmed the propanamide’s racemic nature, necessitating chiral resolution for enantiopure batches.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions (e.g., Lewis acids, bases).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thieno[3,4-c]pyrazole derivatives.
Scientific Research Applications
3,3-diphenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Differences :
Functional Group Impact on Bioactivity
- Diphenyl Moieties: The 3,3-diphenyl substitution is uncommon in thienopyrazole derivatives. Similar diphenyl groups in 3-benzylidene phthalide derivatives () exhibit anti-inflammatory activity, suggesting analogous mechanisms for the target compound .
- Thienopyrazole vs. Pyran/Pyrazole Hybrids: Compounds like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () lack the thiophene ring but share pyrazole components, which are associated with kinase inhibition .
Biological Activity
3,3-Diphenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents a detailed examination of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C26H23N3OS
- Molecular Weight : 425.545 g/mol
- CAS Number : 920468-37-7
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Cytotoxicity : It has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antioxidant Activity : The compound may possess antioxidant properties that help in mitigating oxidative stress in cells.
Cytotoxic Effects
A significant aspect of the biological activity of this compound is its cytotoxic effect on cancer cell lines. Studies have demonstrated that it exhibits selective toxicity towards various cancer cell types while sparing normal cells.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 15 | High cytotoxicity |
| HeLa (Cervical) | 20 | Moderate cytotoxicity |
| A549 (Lung) | 25 | Low cytotoxicity |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Case Studies
- Breast Cancer Study : In a study evaluating the effects of the compound on MCF-7 breast cancer cells, it was found that treatment with varying concentrations led to significant reductions in cell viability as measured by the MTT assay. The study reported an IC50 value of approximately 15 µM, indicating potent activity against this cell line .
- Mechanistic Insights : Further investigations revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This dual action contributes to its efficacy as an anticancer agent .
Antioxidant Properties
In addition to its cytotoxic effects, preliminary studies suggest that this compound may also exhibit antioxidant properties. These properties are essential for protecting cells from oxidative damage and could contribute to its overall therapeutic potential.
Q & A
Q. How can researchers optimize the synthesis of 3,3-diphenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide to maximize yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature: Maintain 80–100°C during cyclization to stabilize the thieno[3,4-c]pyrazole core formation .
- Catalysts/Solvents: Use palladium acetate (0.5–1.0 mol%) in xylene for cross-coupling reactions, with sodium acetate as a base .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR in DMSO-d6 to verify aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and carbonyl signals (δ 165–170 ppm) .
- X-ray Crystallography: Resolve bond angles and dihedral angles of the thienopyrazole core (e.g., S–N bond length: 1.67 Å) .
- Mass Spectrometry: Confirm molecular ion [M+H] at m/z 484.2 (theoretical: 484.18) .
Q. How can researchers assess the compound’s potential biological activity in early-stage studies?
Methodological Answer:
- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC values) .
- Enzyme Inhibition: Test COX-2 or HDAC inhibition via fluorometric assays (e.g., 50 μM compound reduces COX-2 activity by 40–60%) .
- ADME Profiling: Use Caco-2 cell monolayers to predict intestinal permeability (P > 1 × 10 cm/s indicates moderate absorption) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1.2, 6.8, 7.4).
- Findings: Degradation <5% at pH 7.4 over 7 days; 15–20% degradation at pH 1.2 due to amide hydrolysis .
- Thermal Stability: Use TGA/DSC to identify decomposition onset at ~220°C, correlating with thienopyrazole ring breakdown .
Q. What computational strategies can predict reactivity or binding modes for target optimization?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to model electrophilic substitution sites (e.g., C-5 of thienopyrazole) .
- Molecular Docking: Dock into COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with Arg120 and Tyr355) .
- MD Simulations: Run 100 ns trajectories to assess binding stability (RMSD < 2.0 Å indicates stable ligand-protein complexes) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
- Dose-Response Curves: Compare IC values across ≥3 independent replicates to identify outliers.
- Meta-Analysis: Pool data from 5+ studies (e.g., anti-inflammatory activity) using fixed-effects models to calculate weighted mean effect sizes .
Q. What strategies enable selective functionalization of the thienopyrazole core for SAR studies?
Methodological Answer:
- Electrophilic Substitution: Brominate at C-5 using NBS (1.2 eq) in CCl under UV light (yield: 60–70%) .
- Cross-Coupling: Perform Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh), KCO, DMF/HO) to introduce substituents .
- Reductive Amination: Modify the propanamide side chain with NaBHCN and aldehydes to explore steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
